molecular formula C16H17N3 B11860729 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile

Cat. No.: B11860729
M. Wt: 251.33 g/mol
InChI Key: IGTFAZMYCOUHQO-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C15H18N2. This compound is characterized by the presence of an indole ring substituted with a tetrahydropyridine moiety and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile typically involves the reaction of 1-ethyl-4-piperidone with indole derivatives under specific conditions. One common method includes the use of pyrrolidine in methanol, where the reaction mixture is refluxed for 48 hours . The product is then extracted and purified through standard organic synthesis techniques such as solvent evaporation and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, primary amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-6-carbonitrile

InChI

InChI=1S/C16H17N3/c1-2-19-7-5-13(6-8-19)15-11-18-16-9-12(10-17)3-4-14(15)16/h3-5,9,11,18H,2,6-8H2,1H3

InChI Key

IGTFAZMYCOUHQO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C#N

Origin of Product

United States

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